5-Fluoro-2,3-dihydro-1H-isoindole
Overview
Description
5-Fluoro-2,3-dihydro-1H-isoindole (also known as 5-F-HDI) is a molecule that has been studied extensively in recent years due to its many potential applications in scientific research. It is a heterocyclic compound that is composed of a five-membered ring with a fluorine atom attached at the 5-position. 5-F-HDI has been found to have a wide range of biological activities and has been used in many different research fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
1. Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
2. α-Glucosidase Inhibitors
- Application Summary: A series of 5-fluoro-2-oxindole derivatives were synthesized and investigated for their α-glucosidase inhibitory activities . α-Glucosidase inhibitors are known to prevent the digestion of carbohydrates and reduce the impact of carbohydrates on blood glucose .
- Methods of Application: The specific methods of application or experimental procedures involve the synthesis of the 5-fluoro-2-oxindole derivatives and then testing their α-glucosidase inhibitory activities .
- Results or Outcomes: Most synthesized compounds presented potential inhibition on α-glucosidase. Among them, compounds 3d, 3f, and 3i exhibited much better inhibitory activity with IC50 values of 49.89 ± 1.16 μM, 35.83 ± 0.98 μM, and 56.87 ± 0.42 μM, respectively, which were about 10 ∼ 15 folds higher than acarbose (IC50 = 569.43 ± 43.72 μM) .
3. Antiviral Activity
- Application Summary: Certain indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives and 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives, have been reported as potential antiviral agents .
- Methods of Application: These compounds are synthesized and then tested for their antiviral activity. The specific methods of application or experimental procedures would depend on the specific virus being targeted .
- Results or Outcomes: In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus . 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
4. E3 Ligase Activation
- Application Summary: Certain molecules related to 5-Fluoro-2,3-dihydro-1H-isoindole, such as 5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole, are known to activate E3 ligase . E3 ligases are enzymes that ubiquitinate proteins for proteolysis, a process that is crucial for many cellular functions .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific biological process being studied. Generally, these compounds are synthesized and then tested for their ability to activate E3 ligase .
- Results or Outcomes: The structure of these molecules can be further derivatized via substitution at fluorine or bromine .
5. Antimicrobial Activity
- Application Summary: Indole derivatives have been found to possess antimicrobial activities, which makes them of interest in the development of new antimicrobial agents .
- Methods of Application: These compounds are synthesized and then tested for their antimicrobial activity. The specific methods of application or experimental procedures would depend on the specific microorganism being targeted .
6. Anticancer Activity
- Application Summary: Certain indole derivatives have been reported as potential anticancer agents . For example, 5-fluoro-3-phenyl-1H-indole-2-carbonyl thiosemicarbazide derivatives of indole have shown promising results .
- Methods of Application: These compounds are synthesized and then tested for their anticancer activity. The specific methods of application or experimental procedures would depend on the specific type of cancer being targeted .
- Results or Outcomes: In all tested compounds, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide showed potent anticancer activity with IC50 values ranging from 0.4 to 2.1 μg/mL .
properties
IUPAC Name |
5-fluoro-2,3-dihydro-1H-isoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIALDLZAMTNLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564160 | |
Record name | 5-Fluoro-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,3-dihydro-1H-isoindole | |
CAS RN |
57584-71-1 | |
Record name | 5-Fluoro-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57584-71-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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